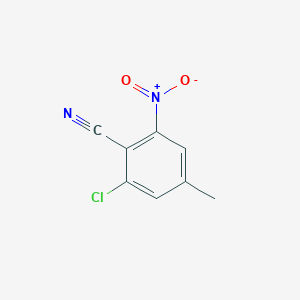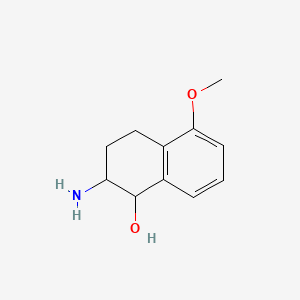
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Amino-5-méthoxy-1,2,3,4-tétrahydronaphtalène-1-ol est un composé organique appartenant à la classe des tétralines. Les tétralines sont des composés aromatiques polycycliques contenant un cycle benzénique fusionné à un cycle cyclohexane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Amino-5-méthoxy-1,2,3,4-tétrahydronaphtalène-1-ol peut être réalisée par plusieurs méthodes. Une approche courante implique l'utilisation de la 5-méthoxyindane-2-one ou du 5-bromoindane-2-ol comme matières premières . Ces composés subissent une série de réactions, y compris la réduction et la substitution, pour produire le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et d'environnements réactionnels contrôlés est cruciale pour obtenir une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Amino-5-méthoxy-1,2,3,4-tétrahydronaphtalène-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cela implique le remplacement d'un groupe fonctionnel par un autre, généralement à l'aide de réactifs tels que les halogènes ou les agents alkylants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogènes, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que la réduction produit généralement des alcools ou des amines.
Applications de recherche scientifique
Le 2-Amino-5-méthoxy-1,2,3,4-tétrahydronaphtalène-1-ol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son rôle potentiel dans les voies et les interactions biologiques.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses affections, notamment les troubles neurologiques.
Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-Amino-5-méthoxy-1,2,3,4-tétrahydronaphtalène-1-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour interagir avec les systèmes de neurotransmetteurs, influençant potentiellement la recapture de la sérotonine et de la noradrénaline . Cette interaction peut contribuer à ses effets sur l'humeur et le comportement.
Applications De Recherche Scientifique
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine reuptake . This interaction may contribute to its effects on mood and behavior.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Aminotétraline :
5-Méthoxy-1,2,3,4-tétrahydronaphtalène-2-ol : Un autre composé avec un groupe méthoxy, différent dans la position des groupes fonctionnels.
Unicité
Le 2-Amino-5-méthoxy-1,2,3,4-tétrahydronaphtalène-1-ol est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison de groupes amino et méthoxy en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-4,9,11,13H,5-6,12H2,1H3 |
Clé InChI |
CJMXBDWIIMFLRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CCC(C2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B11902944.png)
![1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione](/img/structure/B11902955.png)
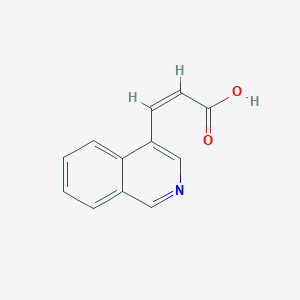
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
![7-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B11902975.png)
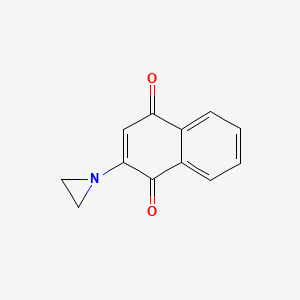

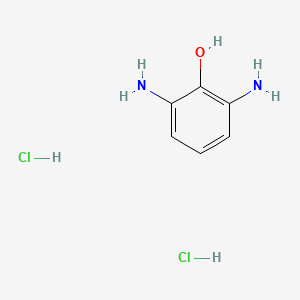
![Ethyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11903001.png)
